molecular formula C13H12ClNO3 B14675067 N-(4-Chlorophenyl)-2,6-dioxocyclohexane-1-carboxamide CAS No. 35735-58-1

N-(4-Chlorophenyl)-2,6-dioxocyclohexane-1-carboxamide

Cat. No.: B14675067
CAS No.: 35735-58-1
M. Wt: 265.69 g/mol
InChI Key: BUIOKKPIFCRWCB-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2,6-dioxocyclohexane-1-carboxamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a chlorophenyl group attached to a dioxocyclohexane carboxamide backbone, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2,6-dioxocyclohexane-1-carboxamide typically involves the reaction of 4-chloroaniline with cyclohexane-1,3,5-trione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2,6-dioxocyclohexane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2,6-dioxocyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

CAS No.

35735-58-1

Molecular Formula

C13H12ClNO3

Molecular Weight

265.69 g/mol

IUPAC Name

N-(4-chlorophenyl)-2,6-dioxocyclohexane-1-carboxamide

InChI

InChI=1S/C13H12ClNO3/c14-8-4-6-9(7-5-8)15-13(18)12-10(16)2-1-3-11(12)17/h4-7,12H,1-3H2,(H,15,18)

InChI Key

BUIOKKPIFCRWCB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C(=O)C1)C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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